![molecular formula C8H15NO4 B071878 D-Alanine-3,3,3-D3-N-T-boc CAS No. 177614-70-9](/img/structure/B71878.png)
D-Alanine-3,3,3-D3-N-T-boc
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Overview
Description
D-Alanine-3,3,3-D3-N-T-boc is a labelled form of D-Alanine . Alanine is one of the non-essential amino acids for humans and is a key compound in the glucose-alanine cycle .
Molecular Structure Analysis
The molecular formula of D-Alanine-3,3,3-D3-N-T-boc is C8H12D3NO4 . It has an average mass of 192.227 Da and a monoisotopic mass of 192.118942 Da .Physical And Chemical Properties Analysis
D-Alanine-3,3,3-D3-N-T-boc has a density of 1.1±0.1 g/cm3, a boiling point of 320.9±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . It also has an enthalpy of vaporization of 61.9±6.0 kJ/mol and a flash point of 147.9±23.2 °C .Scientific Research Applications
Microbial Physiology
D-Alanine-3,3,3-D3-N-T-boc: plays a crucial role in microbial physiology, particularly in the formation of peptidoglycan, which is an essential component of bacterial cell walls . The presence of D-amino acids in peptidoglycan provides resistance against proteases that typically cleave L-amino acids, thus protecting bacteria from certain antibacterial agents .
Antimicrobial Treatments
The compound’s antibiofilm and bactericidal effects make it a promising candidate for antimicrobial strategies. It can be used alone or in synergy with existing antibiotics to combat biofilm-associated infections .
Drug Development
D-Alanine-3,3,3-D3-N-T-boc: can be incorporated into drug molecules as a stable isotope tracer. This application is particularly useful in the quantitation of drugs during the development process, as it helps in understanding the pharmacokinetics and metabolic profiles .
Chiral Analysis
In analytical chemistry, D-Alanine-3,3,3-D3-N-T-boc serves as a chiral derivatization reagent. It is used for the highly sensitive and selective detection of chiral amines and amino acids in UPLC-MS/MS analysis .
Biological Homochirality Research
The compound is used in research to understand the distinctive roles of D-amino acids in biological homochirality. This includes studying the mechanisms and biological roles of D-amino acids in complex ecosystems .
Metabolic Studies
D-Alanine-3,3,3-D3-N-T-boc: is utilized in metabolic studies to trace and analyze metabolic pathways involving D-amino acids. This is important for understanding the metabolic functions of these amino acids in various organisms .
Structural Biology
In structural biology, the compound is used to investigate the three-dimensional structures of proteins and enzymes that interact with D-amino acids. This helps in elucidating the molecular basis of enzyme specificity and function .
Environmental Microbiology
The study of D-amino acids, including D-Alanine-3,3,3-D3-N-T-boc , in environmental microbiology provides insights into the ecological roles of these compounds. They are known to influence the biodiversity and dynamics of microbial communities in various environments .
Safety and Hazards
Mechanism of Action
Target of Action
D-Alanine-3,3,3-D3-N-T-boc is a deuterium-labeled derivative of D-Alanine . D-Alanine is a non-essential amino acid for humans and is a key compound in the glucose-alanine cycle .
Mode of Action
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Biochemical Pathways
As a derivative of d-alanine, it may be involved in the glucose-alanine cycle .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs
Result of Action
As a deuterium-labeled compound, it is often used in research for tracing and quantifying processes in drug development .
Action Environment
It’s known that the compound is stable under room temperature conditions in the continental us .
properties
IUPAC Name |
(2R)-3,3,3-trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHJQCGUWFKTSE-YXLFGOCJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Alanine-3,3,3-D3-N-T-boc |
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